2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a bromonaphthalene moiety attached to a triazine ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromonaphthalene and 4,6-diphenyl-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 80-100°C.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the bromonaphthalene and the triazine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The triazine ring can participate in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the naphthalene or phenyl rings.
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloronaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine
- 2-(4-Methoxynaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine
- 2-(4-Nitronaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
The presence of the bromine atom in 2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine imparts unique chemical and physical properties to the compound This makes it distinct from other similar compounds, which may have different substituents on the naphthalene ring
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrN3/c26-22-16-15-21(19-13-7-8-14-20(19)22)25-28-23(17-9-3-1-4-10-17)27-24(29-25)18-11-5-2-6-12-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGXRQBMJFAZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C4=CC=CC=C43)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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